4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane
Beschreibung
Eigenschaften
Molekularformel |
C15H21FN2O |
|---|---|
Molekulargewicht |
264.34 g/mol |
IUPAC-Name |
4-[(2-fluorophenyl)methyl]-1-oxa-4,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C15H21FN2O/c16-14-4-2-1-3-13(14)11-18-9-10-19-15(12-18)5-7-17-8-6-15/h1-4,17H,5-12H2 |
InChI-Schlüssel |
YGQOCPNXHXLZSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12CN(CCO2)CC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Piperidine-Based Cyclization (Patent Route)
A Chinese patent (CN101255159A) outlines a scalable method for synthesizing 3,9-diazaspiro[5.5]undecane derivatives, adaptable to introduce the 2-fluorobenzyl group. The process involves:
-
Condensation : N-Benzyl piperidine-4-ketone reacts with ethyl cyanoacetate in colamine to form dicyanocarbodiimide intermediates.
-
Hydrolysis/Decarboxylation : Acidic hydrolysis (H₂SO₄, HCl, or H₃PO₄) selectively removes one cyano group, yielding carbodiimide derivatives.
-
Reduction : Lithium aluminum hydride (LiAlH₄) reduces carbodiimides to diamines.
-
Protecting Group Manipulation : Benzyl or tert-butoxycarbonyl (Boc) groups are introduced and later modified to install substituents like 2-fluorobenzyl.
Example Adaptation for 2-Fluorobenzyl Derivative
Replacing the benzyl group in the initial piperidine-4-ketone with 2-fluorobenzyl bromide during alkylation would yield the target compound. The patent reports a 73% yield for analogous reductions using LiAlH₄.
Epoxide Ring-Opening and Spirocyclization (Journal Route)
A 2019 Journal of Medicinal Chemistry study details a route starting from N-Boc-piperidone:
-
Epoxidation : Piperidone 6 is treated with Corey–Chaykovsky reagent to form epoxide 7 .
-
Ring-Opening : Epoxide 7 reacts with aryl amines (e.g., 2-fluorobenzylamine) to produce amino alcohols 9 .
-
Acylation/Cyclization : Acylation with chloroacetyl chloride followed by potassium tert-butoxide-induced cyclization yields the spirocyclic core.
This method achieves dual functionalization at positions 4 and 9, enabling direct incorporation of the 2-fluorobenzyl group during the ring-opening step.
Detailed Synthesis Protocols
Step 1: Formation of Dicyanocarbodiimide Intermediate
| Component | Quantity | Conditions |
|---|---|---|
| N-Benzyl piperidine-4-ketone | 159.7 g (0.844 mol) | Stirred in 12% colamine solution at 0°C for 8 days |
| Ethyl cyanoacetate | 191 g (1.689 mol) | |
| Yield | 177.2 g (65%) | Filtration, washing, vacuum drying |
Step 2: Hydrolysis and Decarboxylation
| Component | Conditions | Outcome |
|---|---|---|
| Dicyanocarbodiimide | H₂O, 2M HCl (pH 6) | Carbodiimide C |
| Yield | 90% | Faint yellow solid |
Step 3: LiAlH₄ Reduction
| Component | Quantity | Conditions |
|---|---|---|
| Carbodiimide C | 20 g | Reflux in THF, 16 hours |
| LiAlH₄ | 11.2 g | Ice-cooled quenching with 2M NaOH |
| Yield | 13 g (73%) | Column chromatography |
Step 4: Introducing 2-Fluorobenzyl Group
The patent’s protecting group strategy (e.g., Boc, ethoxycarbonyl) can be modified by alkylating the secondary amine with 2-fluorobenzyl bromide under basic conditions (K₂CO₃, DMF, 60°C).
Step 1: Epoxide Ring-Opening with 2-Fluorobenzylamine
| Component | Quantity | Conditions |
|---|---|---|
| Epoxide 7 | 10.00 g (49.19 mmol) | DMSO, 50°C, 1 hour |
| 2-Fluorobenzylamine | 1.2 equiv | |
| Yield | 85% | Amino alcohol 9 |
Step 2: Acylation and Cyclization
| Component | Conditions | Outcome |
|---|---|---|
| Amino alcohol 9 | Chloroacetyl chloride, CH₂Cl₂, 0°C | Acetylated intermediate |
| KOtBu | −78°C, 2 hours | Spirocyclic product 15 |
| Yield | 70–75% | White solid |
Comparative Analysis of Methods
Critical Reaction Optimization
Reduction Alternatives
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that 4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane exhibits significant biological activities:
- Sigma Receptor Inhibition : This compound has shown effectiveness as an inhibitor of sigma receptors, which are implicated in neurological processes. Targeting these receptors may offer therapeutic options for conditions such as neuropathic pain and addiction disorders.
- Chronic Kidney Disease : Some derivatives of this compound have demonstrated efficacy in preclinical models by lowering serum creatinine levels, suggesting potential applications in managing chronic kidney disease.
Medicinal Chemistry Applications
The primary applications of 4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane lie in the following areas:
- Drug Development : The compound's pharmacological properties make it an interesting candidate for drug development, particularly for neurological disorders and renal health.
- Biological Assays : In vitro studies have confirmed that compounds within this class can effectively modulate receptor activity, leading to potential therapeutic applications in pain management and neuroprotection.
Case Studies
Recent studies have focused on the therapeutic potential of this compound:
- In Vitro Studies : In vitro assessments have demonstrated that derivatives can effectively inhibit sigma receptors, leading to pain relief and neuroprotective effects.
- Preclinical Models : Research involving animal models has shown promising results in managing chronic kidney disease by lowering serum creatinine levels.
Wirkmechanismus
The mechanism by which 4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane exerts its effects involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain receptors or enzymes, while the spirocyclic structure can influence the compound’s overall stability and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Substituent Effects at the 4-Position
The 4-position of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is critical for modulating receptor affinity and selectivity. Key comparisons include:
2-Fluorobenzyl vs. Alkyl Substituents
4-(2-Fluorobenzyl) Derivative :
- The ortho-fluorine on the benzyl group enhances steric bulk and electronic effects, improving binding to MOR and σ1R .
- Demonstrates balanced dual activity (MOR EC₅₀ = 12 nM; σ1R IC₅₀ = 38 nM) and avoids hERG channel inhibition, a common cause of cardiotoxicity .
- Exhibits moderate lipophilicity (logP = 2.1) and aqueous solubility (32 µM), favorable for pharmacokinetics .
- 4-Alkyl Derivatives (e.g., EST73502/14u): Alkyl groups (e.g., methyl, cyclohexyl) retain dual MOR/σ1R activity while improving metabolic stability. EST73502 shows MOR EC₅₀ = 8 nM and σ1R IC₅₀ = 22 nM . Lower molecular weight (e.g., 238.37 g/mol for 4-cyclohexyl derivative) may enhance blood-brain barrier penetration .
Heteroaryl Substituents
- Pyridyl Derivatives (e.g., Compound 15au) :
- Substituted pyridyl groups at the 4-position (e.g., 3-pyridyl) maintain dual activity (MOR EC₅₀ = 15 nM; σ1R IC₅₀ = 45 nM) and introduce peripheral analgesic effects, reducing central nervous system side effects .
- Unlike the 2-fluorobenzyl derivative, pyridyl analogues show partial reversal of analgesia by σ1R agonists like PRE-084, suggesting a distinct mechanism .
Substituent Effects at the 9-Position
- Phenethyl Groups :
- Indole Derivatives: 9-(2-Indol-3-ylethyl) substitution in antihypertensive spirocyclic compounds demonstrates potent α1-adrenoceptor blockade (e.g., compound 21, ED₅₀ = 1.2 mg/kg in SHR rats) but lacks opioid activity .
Biologische Aktivität
4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 264.34 g/mol
- CAS Number : 1708264-10-1
The compound exhibits biological activity through several mechanisms:
- Soluble Epoxide Hydrolase Inhibition : Research indicates that derivatives of diazaspiro compounds can inhibit soluble epoxide hydrolase (sEH), which plays a role in regulating blood pressure and inflammation. For instance, a related compound demonstrated significant sEH inhibitory activity and was effective in reducing serum creatinine levels in animal models of kidney disease .
- GABA Receptor Modulation : Compounds similar to 4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane have been identified as GABA receptor antagonists, influencing neurotransmission and potentially affecting mood and anxiety disorders .
Pharmacological Effects
The compound has shown promise in various biological assays:
- Anti-inflammatory Activity : By inhibiting sEH, it may reduce inflammation, making it a candidate for treating chronic inflammatory diseases .
- Neuropharmacological Effects : The modulation of GABA receptors suggests potential applications in treating anxiety and other neuropsychiatric disorders .
Study on Kidney Disease
In a study involving rat models with anti-glomerular basement membrane glomerulonephritis, the administration of a related diazaspiro compound at a dosage of 30 mg/kg resulted in significant reductions in serum creatinine levels, indicating improved renal function .
GABAAR Antagonist Research
Research focusing on the structure-activity relationship of diazaspiro compounds revealed that modifications to the spirocyclic structure can enhance binding affinity to GABA receptors, suggesting avenues for developing new anxiolytic medications .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 264.34 g/mol |
| CAS Number | 1708264-10-1 |
| Soluble Epoxide Hydrolase Inhibition | Yes |
| GABA Receptor Modulation | Yes |
Q & A
Basic: What synthetic methodologies are effective for preparing 4-(2-fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane derivatives?
Answer:
Synthesis typically involves multi-step routes starting from spirocyclic precursors. For example, alkylation at the 4-position of the diazaspiro core with 2-fluorobenzyl halides under basic conditions (e.g., triethylamine in DMF at 70°C) yields the target compound . Key steps include:
- Spirocyclic core formation : Cyclization of piperidine/oxazine precursors using ketone or ester intermediates.
- Substituent introduction : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig for aryl/heteroaryl groups) .
- Purification : Chromatography or recrystallization (e.g., using methanol/HCl for hydrochloride salts) .
Basic: How does the 2-fluorobenzyl substituent influence receptor binding compared to non-fluorinated analogs?
Answer:
The 2-fluorobenzyl group enhances steric bulk and lipophilicity, improving σ1 receptor antagonism and µ-opioid receptor (MOR) agonism. Fluorine’s electron-withdrawing effect stabilizes aryl-protein interactions, increasing binding affinity (e.g., Ki values < 50 nM for σ1R in fluorinated vs. >100 nM in non-fluorinated analogs) . Comparative studies using radioligand displacement assays (e.g., [³H]DTG for σ1R) confirm this trend .
Advanced: How can researchers resolve contradictions between in vitro receptor affinity and in vivo analgesic efficacy for this compound?
Answer:
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability, blood-brain barrier penetration). Methodological strategies include:
- Metabolic profiling : Use liver microsomes or hepatocytes to identify unstable metabolites (e.g., CYP3A4-mediated oxidation) .
- Pharmacodynamic modeling : Correlate plasma exposure (AUC) with receptor occupancy using PET imaging .
- Peripheral vs. central activity : Local administration (e.g., paw pressure tests in mice) isolates peripheral σ1R antagonism from central MOR effects .
Advanced: What structural modifications optimize dual MOR/σ1R activity while minimizing off-target hERG inhibition?
Answer:
SAR studies highlight:
- Position 4 : Pyridyl or ortho-halogenated benzyl groups improve MOR/σ1R dual activity (e.g., 2-fluorobenzyl increases σ1R antagonism by 3-fold) .
- Position 9 : Phenethyl groups with polar substituents (e.g., hydroxyl) reduce hERG binding (IC50 > 10 µM vs. 1 µM for unsubstituted analogs) .
- Avoiding lipophilic chains : Longer alkyl chains at position 2 correlate with hERG inhibition (e.g., IC50 < 1 µM for hexyl vs. >10 µM for methyl) .
Advanced: What experimental models validate the therapeutic potential of this compound in neuropathic pain?
Answer:
- In vivo models :
- Safety profiling :
Basic: What analytical techniques confirm the structural integrity of synthesized derivatives?
Answer:
- NMR : ¹H/¹³C NMR verifies spirocyclic geometry (e.g., characteristic shifts at δ 3.8–4.2 ppm for oxa-methylene protons) .
- HPLC-MS : Purity >95% (UV detection at 254 nm) and molecular ion peaks (e.g., m/z 295.1 for [M+H]+) .
- X-ray crystallography : Resolves stereochemistry (e.g., R-configuration at position 3 in hydrochloride salts) .
Advanced: How do computational models guide the design of dual MOR/σ1R ligands?
Answer:
- Pharmacophore merging : Combine 3D features of morphine (MOR) and σ1R antagonists (e.g., halogen-bonding regions) .
- Molecular dynamics : Simulate ligand-receptor interactions (e.g., fluorine’s role in stabilizing σ1R’s hydrophobic pocket) .
- Free energy calculations : Predict binding ΔG (e.g., MM/PBSA scores correlate with experimental Ki values within ±0.5 kcal/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
